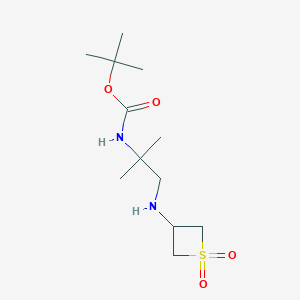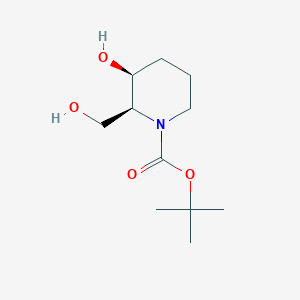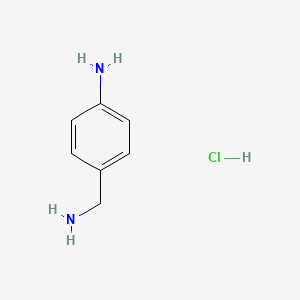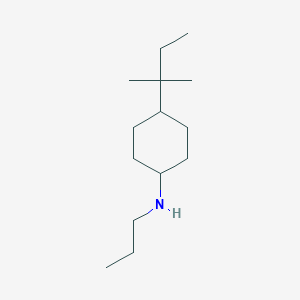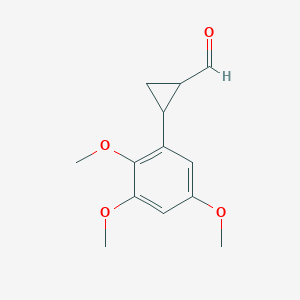
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at positions 2, 3, and 5, and an aldehyde group at the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 2,3,5-trimethoxybenzylideneacetone, using a cyclopropanating agent like diazomethane or a similar reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(2,3,5-Trimethoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of specific signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde
- 2-(2,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
- 2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbaldehyde
Uniqueness
2-(2,3,5-Trimethoxyphenyl)cyclopropanecarbaldehyde is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring adds to its structural uniqueness, potentially affecting its interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2,3,5-trimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-9-5-11(10-4-8(10)7-14)13(17-3)12(6-9)16-2/h5-8,10H,4H2,1-3H3 |
InChI Key |
XZFXRJFIYFRGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C2CC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
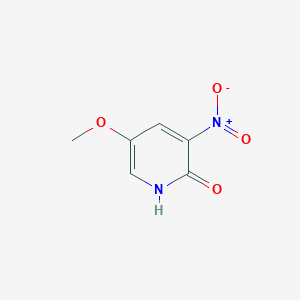
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
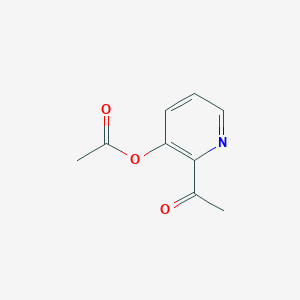
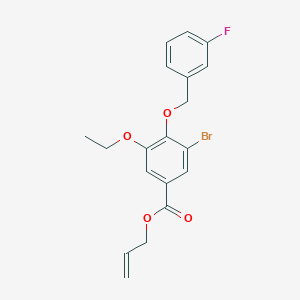
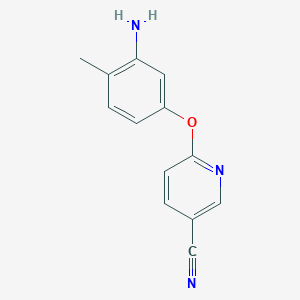
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
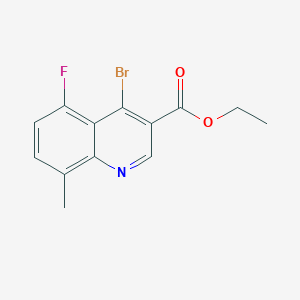
![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13007515.png)
